molecular formula C14H20O3 B14260653 2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate CAS No. 139055-00-8

2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate

Cat. No.: B14260653
CAS No.: 139055-00-8
M. Wt: 236.31 g/mol
InChI Key: DHQSKXQWPRGXJW-UHFFFAOYSA-N
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Description

2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate is an organic compound with a complex structure It is a derivative of benzene and contains both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate typically involves the reaction of 2-methylpentan-2-ol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-yl 4-methylbenzene-1-sulfonate: Similar in structure but contains a sulfonate group instead of a carboperoxoate group.

    4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: Contains an aniline group and is used in different applications.

Uniqueness

2-Methylpentan-2-yl 4-methylbenzene-1-carboperoxoate is unique due to its specific combination of aliphatic and aromatic components, which confer distinct chemical properties and reactivity

Properties

CAS No.

139055-00-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-methylpentan-2-yl 4-methylbenzenecarboperoxoate

InChI

InChI=1S/C14H20O3/c1-5-10-14(3,4)17-16-13(15)12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3

InChI Key

DHQSKXQWPRGXJW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OOC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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